N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide
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Overview
Description
N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a cyclohexane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole and 2-methylbenzodiazole share structural similarities.
Cyclohexanecarboxamide Derivatives: Compounds such as N-cyclohexylbenzamide and N-cyclohexyl-2-methylbenzamide are structurally related.
Uniqueness
N-(2-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of a benzodiazole ring with a cyclohexanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H29N3O |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H29N3O/c1-18-9-5-6-12-20(18)17-27-22-14-8-7-13-21(22)26-23(27)15-16-25-24(28)19-10-3-2-4-11-19/h5-9,12-14,19H,2-4,10-11,15-17H2,1H3,(H,25,28) |
InChI Key |
WKJXEHNBSNAEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4 |
Origin of Product |
United States |
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